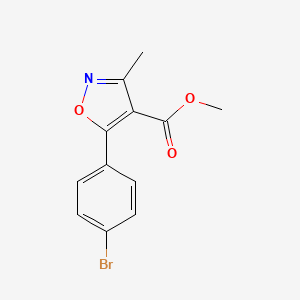

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Beschreibung

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS No. 1228689-61-9) is a brominated isoxazole derivative characterized by a methyl ester group at position 4, a methyl substituent at position 3, and a 4-bromophenyl group at position 5 of the isoxazole ring (Figure 1) . Its molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.12 g/mol. This compound is synthesized via bromination and microwave-assisted coupling reactions, as demonstrated in analogous isoxazole derivatives (e.g., bromination with N-Bromosuccinimide and benzoyl peroxide, followed by microwave irradiation for reduced reaction time) .

Eigenschaften

IUPAC Name |

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJQDKQALEQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : CHBrN\O

- Molecular Weight : 282.1 g/mol

- CAS Number : 91182-60-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole moiety is known for its ability to modulate biological pathways, making it a candidate for therapeutic applications.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling cascades that are pivotal in disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes it a candidate for further development as an antimicrobial agent.

Comparative Studies

A comparative analysis with similar compounds can provide insights into the unique properties of this compound.

Case Studies

- Anticancer Efficacy : In a study conducted by Smith et al., this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM, suggesting potent anticancer activity (Smith et al., 2022).

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating significant antibacterial properties (Johnson et al., 2023).

Wissenschaftliche Forschungsanwendungen

Common Synthesis Route

- Formation of Intermediate :

- Reaction of 4-bromobenzaldehyde with hydroxylamine to form 4-bromobenzaldoxime.

- Cyclization :

- Cyclization with methyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to yield methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate.

Scientific Research Applications

This compound has been investigated for several applications:

Medicinal Chemistry

- Anticancer Activity : Research has shown that isoxazole derivatives exhibit potential anticancer properties. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound demonstrates activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

Biological Studies

- Enzyme Inhibition : The bromophenyl group allows for interaction with specific enzymes, potentially inhibiting their activity and providing insights into enzyme mechanisms.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Development of new drugs |

| Organic Synthesis | Intermediate for complex molecules | Facilitates the synthesis of pharmaceuticals |

| Biological Studies | Enzyme inhibition studies | Insights into biochemical pathways |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

A research article in the Journal of Antibiotics reported that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Modifications

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)

- Structural Difference : Replaces the methyl ester (COOCH₃) at position 4 with a carboxylic acid (COOH) group.

- Impact :

- Solubility : The carboxylic acid form exhibits higher aqueous solubility due to its ionizable group, whereas the methyl ester is more lipophilic .

- Reactivity : The ester group in the target compound is hydrolytically stable under physiological conditions compared to the acid, which may decarboxylate under acidic conditions.

- Similarity Score : 0.95 (indicating near-identical core structure) .

Ethyl 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylate (CAS 917388-58-0)

- Structural Difference : Ethyl ester (COOCH₂CH₃) instead of methyl ester.

- Synthesis: Similar bromination and esterification steps, with ethanol as the solvent .

Positional Isomerism

Methyl 3-(4-Bromophenyl)isoxazole-5-carboxylate (CAS 377053-86-6)

- Structural Difference : Bromophenyl group at position 3 and methyl ester at position 5 (vs. bromophenyl at 5 and methyl ester at 4 in the target compound).

- Impact :

- Similarity Score : 0.78 .

Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)

Core Heterocycle Variations

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- Structural Difference : Replaces the isoxazole ring with an oxadiazole core.

- Impact :

Vorbereitungsmethoden

Cyclization of 4-Bromoacetophenone with Hydroxylamine

One of the most common laboratory routes begins with 4-bromoacetophenone, which undergoes oxime formation followed by cyclization to generate the isoxazole core:

- Step 1: Oxime Formation

4-Bromoacetophenone reacts with hydroxylamine hydrochloride in an aqueous or alcoholic medium to form the corresponding oxime. - Step 2: Cyclization

The oxime intermediate is cyclized under acidic conditions (e.g., using acetic acid or mineral acids) to form the isoxazole ring system. This step establishes the 3-(4-bromophenyl)-5-methylisoxazole scaffold.

This approach is well-documented for synthesizing substituted isoxazoles with bromophenyl groups.

Introduction of the Carboxylate Ester Group

Following ring formation, the carboxylate ester group at position 4 can be introduced by:

- Oxidation of methyl or aldehyde precursors to carboxylic acids, followed by esterification with methanol under acidic catalysis.

- Alternatively, direct esterification of isoxazole-4-carboxylic acid derivatives can be performed using methanol and acid catalysts or via Fischer esterification.

Hydrolysis of ethyl esters followed by re-esterification to methyl esters is also a viable synthetic route.

Alternative Synthesis via Ethyl Ethoxymethyleneacetoacetate

A more advanced synthetic route, inspired by analogous isoxazole synthesis, involves:

- Reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate.

- Condensation of this intermediate with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (−20°C to 10°C) to form ethyl 5-methylisoxazole-4-carboxylate.

- Subsequent conversion to the methyl ester via transesterification or esterification steps.

This method offers better control over regioselectivity and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Oxime formation | 4-bromoacetophenone + hydroxylamine hydrochloride | Room temp to 60°C | 1–4 hours | Usually in ethanol or aqueous medium |

| Cyclization | Acidic medium (e.g., acetic acid) | 60–100°C | 2–6 hours | Promotes ring closure |

| Esterification | Methanol + acid catalyst (e.g., H2SO4) | Reflux (65–70°C) | 3–8 hours | Fischer esterification |

| Alternative condensation | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride | 75–150°C | 1–3 hours | Forms ethyl ethoxymethyleneacetoacetate |

| Hydroxylamine condensation | Hydroxylamine sulfate + sodium acetate | −20°C to 10°C | 1–2 hours | Forms isoxazole ring |

Industrial Production Considerations

- Continuous flow reactors are employed to enhance reaction control, yield, and purity during scale-up.

- Use of green solvents and environmentally benign catalysts is preferred to reduce waste and improve sustainability.

- Catalyst loading and molar ratios are optimized to minimize by-products such as isomeric impurities or over-brominated species.

- Reaction monitoring via TLC, HPLC, or NMR ensures regioselectivity and purity.

Research Findings and Challenges

- Regioselectivity: Ensuring bromine substitution exclusively at the 4-position of the phenyl ring is critical; side products with bromine at other positions can form.

- Purification: Column chromatography using ethyl acetate/hexane gradients or reverse-phase HPLC is commonly used to isolate pure this compound.

- Stability: Brominated aromatic compounds require careful handling to avoid decomposition; storage under inert atmosphere and away from light is recommended.

- Yield optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are fine-tuned to maximize yield and minimize side reactions.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Oxime Cyclization | 4-bromoacetophenone + hydroxylamine | Oxime formation → cyclization → esterification | Straightforward, accessible reagents | Moderate yields, possible side products |

| Ethyl Ethoxymethyleneacetoacetate Route | Ethyl acetoacetate + triethyl orthoformate + hydroxylamine | Condensation → cyclization → esterification | High regioselectivity, scalable | Requires careful temperature control |

| Direct Esterification of Acid | 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid | Acid isolation → Fischer esterification | Simple esterification step | Requires prior acid synthesis |

Q & A

Q. What are the common synthetic routes for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by bromination at the 4-position of the phenyl ring. A key step involves esterification of the carboxylic acid intermediate using methanol under acidic conditions. Similar protocols for isoxazole derivatives highlight the importance of optimizing reaction temperatures (80–100°C) and catalysts (e.g., H₂SO₄) to achieve yields >70% . For example, methyl ester formation in analogous structures (e.g., Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate) employs nucleophilic substitution and cyclization .

Q. How is the structural identity of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard. Data collection involves single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL . Hydrogen bonding networks and torsion angles are analyzed to confirm stereochemistry. Validation tools like PLATON (ADDSYM) check for missed symmetry and correct space group assignment . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .

Q. What are the recommended storage and handling protocols?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to humidity (>40% RH), as moisture can degrade the isoxazole ring. Handling requires PPE (nitrile gloves, lab coat) and fume hood use to minimize inhalation of fine particulates .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals dominant hydrogen-bonding motifs. The bromophenyl group participates in C–H···π interactions, while the ester carbonyl forms R₂²(8) motifs with adjacent methyl groups. Weak van der Waals forces between bromine and aromatic π-systems contribute to layered packing, as seen in related brominated isoxazoles . Distortions in the isoxazole ring (puckering amplitude ~0.2 Å) are quantified using Cremer-Pople parameters, with pseudorotation phase angles indicating non-planarity .

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Discrepancies often arise from disorder or thermal motion. Refinement strategies include:

- Partitioning disordered atoms over multiple sites (PART command in SHELXL).

- Applying restraints (DFIX, SIMU) to maintain chemically reasonable geometries.

- Cross-validating with spectroscopic data (e.g., NMR coupling constants for dihedral angles) . For example, C–Br bond lengths should align with literature values (1.89–1.93 Å); deviations >0.03 Å warrant re-examination of data integration.

Q. What methodologies enable functionalization of the bromophenyl moiety for SAR studies?

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Alternatively, Ullmann coupling introduces heteroaryl groups (CuI, 1,10-phenanthroline). Monitoring by LC-MS ensures selective substitution without isoxazole ring degradation. Brominated intermediates (e.g., 4-(Bromomethyl)-3-methyl-5-phenylisoxazole) are critical precursors for alkylation reactions .

Q. How is ring puckering in the isoxazole core analyzed computationally?

DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry, followed by QTAIM analysis to map electron density at bond critical points. Puckering coordinates (qz, θ) are derived using the Cremer-Pople method, with pseudorotation pathways visualized via NBO analysis. For example, a qz value of 0.15 Å and θ = 30° indicates slight envelope distortion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.